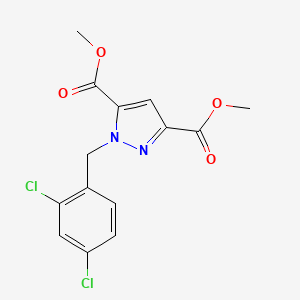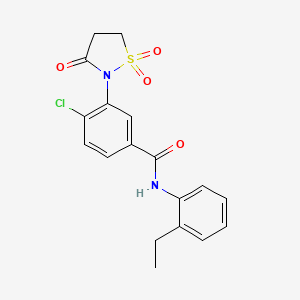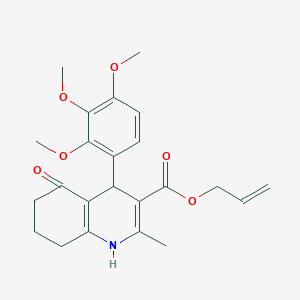![molecular formula C18H18ClNOS B5049564 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B5049564.png)
3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide, also known as CPMEA, is a chemical compound that has been widely used in scientific research. CPMEA is a synthetic compound that belongs to the acrylamide family, and it has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is not fully understood. However, it has been suggested that 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide may also induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of enzymes that play a key role in apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has also been shown to have anti-inflammatory and analgesic effects by inhibiting the biosynthesis of prostaglandins. In addition, 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide in lab experiments is its high purity, which allows for accurate and reproducible results. 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one of the limitations of using 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is its potential toxicity. 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide is a synthetic compound, and its long-term effects on human health are not fully understood. Therefore, caution should be exercised when handling and using 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide in lab experiments.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide. One area of research is to further investigate its mechanism of action, particularly its effects on the biosynthesis of prostaglandins and the activation of caspases. Another area of research is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. In addition, future research could focus on developing derivatives of 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide that have improved efficacy and reduced toxicity.
合成方法
3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide can be synthesized by reacting 2-chloroacetophenone with 4-methylphenylthioethylamine in the presence of sodium hydroxide and acetic acid. The reaction yields 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide as a white crystalline solid with a melting point of 95-97°C. The purity of 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide can be determined by using techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学研究应用
3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity against human cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide has been shown to have anti-inflammatory and analgesic effects.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(4-methylphenyl)sulfanylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-14-6-9-16(10-7-14)22-13-12-20-18(21)11-8-15-4-2-3-5-17(15)19/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFPAWMSVKDAH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)

![10-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5049500.png)
![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B5049524.png)
![4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5049530.png)


![4-[3-({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5049582.png)
![benzyl {[5-(anilinocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5049588.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B5049593.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5049601.png)